[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a but-3-yn-1-yl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the But-3-yn-1-yl Group: This step can be achieved via alkylation reactions using but-3-yn-1-yl halides or through Sonogashira coupling reactions involving terminal alkynes and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation or metal hydrides.
Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4, H2/Pd-C
Catalysts: Pd(PPh3)4 for Sonogashira coupling
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols, alkanes
Substitution: Substituted pyrrolidines
Scientific Research Applications
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The presence of both a hydroxymethyl group and a but-3-yn-1-yl group allows for diverse chemical transformations and functionalization .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(2S)-1-but-3-ynylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h1,9,11H,3-8H2/t9-/m0/s1 |
InChI Key |
HMCGKACVEWWHJY-VIFPVBQESA-N |
Isomeric SMILES |
C#CCCN1CCC[C@H]1CO |
Canonical SMILES |
C#CCCN1CCCC1CO |
Origin of Product |
United States |
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